molecular formula C16H19N5O3S2 B2630656 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 898437-07-5

2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2630656
CAS No.: 898437-07-5
M. Wt: 393.48
InChI Key: ZXMVIBJNEJRXSK-UHFFFAOYSA-N
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Description

2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a phenylureido group, and a tetrahydrofuran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Phenylureido Group: The phenylureido group is introduced by reacting the thiadiazole derivative with phenyl isocyanate.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with tetrahydrofuran-2-carboxaldehyde in the presence of a reducing agent to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenylureido group can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicinal chemistry, 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is explored for its potential therapeutic applications. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique functional groups may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and phenylureido group may play crucial roles in binding to these targets, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Lacks the tetrahydrofuran moiety, which may affect its solubility and biological activity.

    N-((tetrahydrofuran-2-yl)methyl)acetamide: Lacks the thiadiazole and phenylureido groups, which are crucial for its unique properties.

    5-(3-phenylureido)-1,3,4-thiadiazole-2-thiol: Similar core structure but different functional groups, leading to different reactivity and applications.

Uniqueness

The uniqueness of 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMVIBJNEJRXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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